molecular formula C22H39N9O11S B610494 Risuteganib CAS No. 1307293-62-4

Risuteganib

货号 B610494
CAS 编号: 1307293-62-4
分子量: 637.666
InChI 键: MYZAXBZLEILEBR-RVFOSREFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Risuteganib is a novel synthetic peptide that has advanced through Phase II clinical trials . It has shown promising efficacy in retinal diseases, including dry age-related macular degeneration (AMD) and diabetic macular edema (DME) . It is a small, synthetic, arginine-glycine-aspartate class peptide with a molecular weight of 0.75 kD and a retinal half-life of 21 days .

科学研究应用

  1. 非渗出性AMD和DME的治疗:Risuteganib已被研究作为干性AMD和DME的治疗方法,这是全球视力丧失的主要原因。尽管目前干性AMD没有有效的药物干预措施,但risuteganib针对这些疾病病理生理学中涉及的多个整合素异二聚体。早期临床试验显示其具有潜力,但需要更多数据来全面评估其益处和有效性(Shaw et al., 2020)

  2. 视力和黄斑厚度的改善:使用risuteganib进行的临床试验显示出有希望的结果,包括患者最佳矫正视力(BCVA)的改善和中央黄斑厚度的减少。risuteganib对血管生成、炎症和血管通透性途径的影响已在临床前研究中观察到(Solinski & Raiji, 2021)

  3. 临床试验中的安全性和有效性:一项多中心、2a期、随机临床试验证明了视网膜内注射risuteganib治疗非渗出性AMD的安全性和有效性。该研究发现,接受risuteganib治疗的患者的BCVA有显著改善,且没有任何与药物相关的严重不良事件(Boyer et al., 2021)

  4. 对色觉和微视野的影响:对非渗出性AMD患者进行risuteganib治疗还显示出色觉和微视野的改善,这是视网膜功能的指标。该研究表明BCVA的改善与这些参数的变化之间存在相关性(Lad et al., 2022)

  5. 对视网膜细胞的保护作用:对人类视网膜色素上皮(RPE)细胞的研究表明,risuteganib可以保护免受羟基喹啉(烟草烟雾成分)诱导的损伤。该研究突出了risuteganib在治疗AMD等视网膜疾病中的潜在作用(Yang et al., 2020)

安全和危害

Risuteganib has shown a good safety profile in clinical trials . The only ocular treatment-related treatment-emergent adverse event was vitreous floaters, which spontaneously recovered without sequelae . No drug-related serious adverse events were reported .

未来方向

Risuteganib is currently undergoing clinical trials for the treatment of dry AMD and DME . There is a pressing need for treatments for dry AMD and while Risuteganib appears to have a potential benefit for patients, more data are needed before one can truly evaluate its efficacy . The novel mechanism of action of Risuteganib could lead to new strategies for the treatment of retinal diseases .

属性

IUPAC Name

(2S)-1-[(2S,3R)-2-[[(2R)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-sulfopropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39N9O11S/c1-11(32)17(20(37)31-7-3-5-14(31)21(38)39)30-19(36)13(10-43(40,41)42)29-16(34)9-27-18(35)12(28-15(33)8-23)4-2-6-26-22(24)25/h11-14,17,32H,2-10,23H2,1H3,(H,27,35)(H,28,33)(H,29,34)(H,30,36)(H,38,39)(H4,24,25,26)(H,40,41,42)/t11-,12+,13+,14+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZAXBZLEILEBR-RVFOSREFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CS(=O)(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CS(=O)(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39N9O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Luminate

CAS RN

1307293-62-4
Record name Risuteganib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1307293624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Risuteganib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14911
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RISUTEGANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/123DNA66IA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。